2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)-N-(thiazol-2-yl)acetamide
Description
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Properties
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S3/c1-14-7-9-15(10-8-14)18-24-19(30-13-17(26)23-21-22-11-12-29-21)20(25-18)31(27,28)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,24,25)(H,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOOATZXYJZSPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound classified as an imidazole derivative. Its unique structure incorporates a phenylsulfonyl group, a thiazole moiety, and an acetamide linkage, making it a subject of interest in medicinal chemistry, particularly for its potential biological activities.
Chemical Structure and Properties
The compound has the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 429.6 g/mol |
| CAS Number | 950420-78-7 |
| Melting Point | Not Available |
| Solubility | Not Specified |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The imidazole ring is known to modulate enzyme activity, which can lead to various pharmacological effects, including:
- Antimicrobial Activity : Inhibition of bacterial growth through interference with essential metabolic pathways.
- Anticancer Effects : Potential to inhibit cell proliferation by disrupting tubulin polymerization, similar to other imidazole derivatives that have shown efficacy against cancer cell lines.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds with similar structures have demonstrated IC50 values ranging from 80 nM to 1 µM against various cancer cell lines such as HeLa and HCT-15 . The mechanism often involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division.
Case Study : A derivative related to this compound was tested and showed significant cytotoxicity against colorectal cancer cells (IC50 = 27.42 nM) .
Antimicrobial Activity
The compound's thiazole component may contribute to its antimicrobial properties. A study indicated that related compounds exhibit moderate to good activities against various bacterial strains, including E. coli and Pseudomonas aeruginosa . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with protein synthesis.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
